molecular formula C37H72N4O5S B1662500 Trodusquemine CAS No. 186139-09-3

Trodusquemine

Cat. No. B1662500
M. Wt: 685.1 g/mol
InChI Key: WUJVPODXELZABP-FWJXURDUSA-N
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Description

Trodusquemine is an aminosterol, a type of polyamine-steroid. It acts as an allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B) . It was isolated from the liver of the dogfish shark and has undergone Phase 1 studies as a treatment for diabetes and obesity .


Molecular Structure Analysis

Trodusquemine has a complex molecular structure. Its molecular formula is C37H72N4O5S, and it has a molar mass of 685.07 g/mol . It has 11 defined stereocenters .


Chemical Reactions Analysis

While specific chemical reactions involving Trodusquemine are not detailed in the available literature, it’s known that Trodusquemine is a spermine metabolite of cholesterol .


Physical And Chemical Properties Analysis

Trodusquemine has a density of 1.1±0.1 g/cm3. It has a molar refractivity of 193.2±0.4 cm3, and a polar surface area of 154 Å2 .

Scientific Research Applications

Inhibition of PTP1B and Obesity Management

Trodusquemine, known as MSI-1436, is identified as an effective inhibitor of protein-tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in regulating insulin and leptin signaling. Trodusquemine has been observed to cause rapid, reversible, and fat-specific weight loss in diet-induced obese mice. This is achieved by suppressing appetite, reducing body weight, and improving plasma insulin and leptin levels. These findings suggest potential clinical applications of trodusquemine in managing obesity and related metabolic disorders (Lantz et al., 2010).

Neuroprotective Properties

Trodusquemine has shown promise in neurodegenerative diseases due to its ability to prevent the binding of misfolded protein oligomers to cell membranes, thereby reducing their toxicity. This action is relevant in various neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. The precise mechanism involves trodusquemine binding to and altering the physicochemical properties of cell membranes, making them resistant to protein aggregates associated with neurodegeneration (Errico et al., 2020).

Potential in Wound Regeneration

Research on trodusquemine has uncovered its regenerative properties, particularly in skin and mucosal wounds. It functions by inhibiting PTP1B, which is overexpressed in conditions like uncontrolled diabetes mellitus, leading to poor wound healing responses. Trodusquemine's ability to decrease inflammation and enhance angiogenesis can promote wound regeneration, especially in diabetes. This suggests its potential application in regenerative medicine and dentistry (Khoury & Salameh, 2021).

Application in Microscopy and Nerve Labeling

Trodusquemine has been utilized in advanced microscopy techniques for nerve labeling. Its ability to bind to myelinated fibers in brain slices and compatibility with tissue clearing and fluorescence microscopy makes it a valuable tool in neurological research (Capitini et al., 2022).

Antimicrobial Properties

Synthetic analogues of trodusquemine have demonstrated significant antimicrobial activities. These activities vary depending on the structure of the compounds involved, showing effectiveness against yeasts, Gram-positive, and Gram-negative bacteria. This suggests potential applications of trodusquemine and its derivatives in treating microbial infections (Djouhri-Bouktab et al., 2011).

Safety And Hazards

Trodusquemine is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Trodusquemine has shown promise in various areas of medical research. It has demonstrated the ability to stimulate regeneration of heart and multiple other tissues in animal models . It has also been shown to block fat in the arteries, which could potentially revolutionize regenerative medicine and dentistry, particularly in the setting of diminished wound healing responses .

properties

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVPODXELZABP-FWJXURDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317590
Record name Trodusquemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trodusquemine is a spermine metabolite of cholesterol which possibly acts on the paraventricular nucleus in the hypothalamus. Trodusquemine suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss. Trosdusquemine enhances insulin sensitivity through inhibition of protein tyrosine phostphatase 1B centrally and peripherally (PTP-1B), dopamine and norepinephrine reuptake, an ion transport modulator and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression.
Record name Trodusquemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Trodusquemine

CAS RN

186139-09-3
Record name Trodusquemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186139-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trodusquemine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trodusquemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trodusquemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRODUSQUEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
776
Citations
R Limbocker, S Errico, D Barbut, TPJ Knowles… - Natural Product …, 2022 - pubs.rsc.org
… In this Highlight article, we review the evidence at the physicochemical, cellular, animal model and clinical levels on how the natural products squalamine and trodusquemine offer …
Number of citations: 24 pubs.rsc.org
O Kazakova, G Giniyatullina, D Babkov… - International Journal of …, 2022 - mdpi.com
This review comprehensively describes the recent advances in the synthesis and pharmacological evaluation of steroid polyamines squalamine, trodusquemine, ceragenins, claramine, …
Number of citations: 13 www.mdpi.com
KA Lantz, SGE Hart, SL Planey, MF Roitman… - …, 2010 - Wiley Online Library
… effects of trodusquemine (MSI-… trodusquemine in a diet-induced model of obesity are unknown. Therefore, the focus of this investigation was to characterize the effects of trodusquemine …
Number of citations: 228 onlinelibrary.wiley.com
M Perni, P Flagmeier, R Limbocker… - ACS chemical …, 2018 - ACS Publications
… here that the related compound trodusquemine is capable of … We further demonstrate that trodusquemine can effectively … On the basis of these findings, we show that trodusquemine is …
Number of citations: 95 pubs.acs.org
R Limbocker, S Chia, FS Ruggeri, M Perni… - Nature …, 2019 - nature.com
… trodusquemine and Aβ 42 and to assess the importance of the side chain of trodusquemine in … of trodusquemine above that of spermine alone. The accelerative effects of spermine and …
Number of citations: 117 www.nature.com
R Limbocker, B Mannini, FS Ruggeri… - Communications …, 2020 - nature.com
… in cellular viability at the highest concentration of trodusquemine used in this study (6 µM) to … treated with corresponding concentrations of trodusquemine in the absence of oligomers, to …
Number of citations: 47 www.nature.com
R Maccari, R Ottanà - International Journal of Molecular Sciences, 2023 - mdpi.com
… of the main findings reported in the literature on trodusquemine, one of the most promising PTP1B … In the discussion, some natural and synthetic analogues of trodusquemine and their …
Number of citations: 2 www.mdpi.com
S Errico, G Lucchesi, D Odino, S Muscat, C Capitini… - Nanoscale, 2020 - pubs.rsc.org
Trodusquemine is an aminosterol known to prevent the … a strong binding of trodusquemine to large unilamellar vesicles (… ) simulations, we found that trodusquemine localises within, and …
Number of citations: 15 pubs.rsc.org
S Errico, H Ramshini, C Capitini, C Canale… - ACS Chemical …, 2021 - ACS Publications
Many neurodegenerative diseases are associated with the self-assembly of peptides and proteins into fibrillar aggregates. Soluble misfolded oligomers formed during the aggregation …
Number of citations: 10 pubs.acs.org
C Capitini, L Pesce, G Fani, G Mazzamuto… - The FASEB …, 2022 - ncbi.nlm.nih.gov
… labeled trodusquemine (TRO‐A594 and TRO‐ATTO565), we show that trodusquemine … is dependent on cholesterol, and that trodusquemine is then internalized and mainly targeted to …
Number of citations: 1 www.ncbi.nlm.nih.gov

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